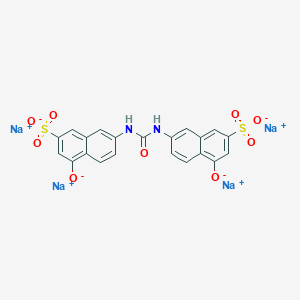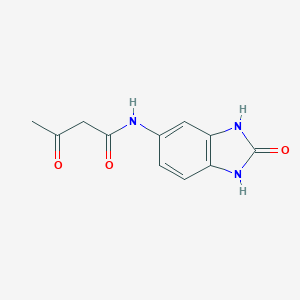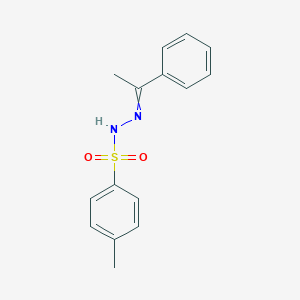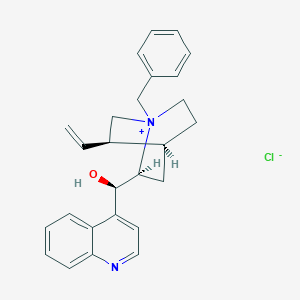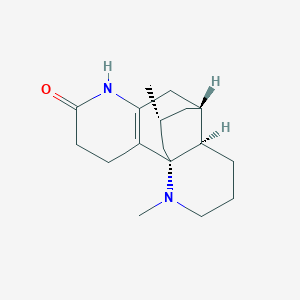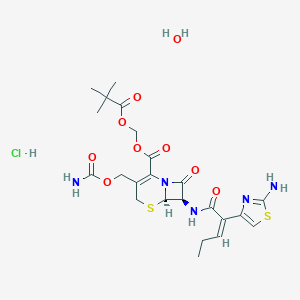
セフカペン ピボキシル塩酸塩
概要
説明
Cefcapene pivoxil hydrochloride is the pivaloyl oxygen methyl ester of cefcapene . It is a third-generation cephalosporin antibiotic that exhibits potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus, and Gram-negative bacteria .
Synthesis Analysis
Cefcapene pivoxil monohydrochloride monohydrate, a broad-spectrum third-generation cephalosporin for oral administration, was prepared by reacting three centers of 7 beta-amino-3- (hydroxymethyl)cephalosporinic acid (7-HACA), derived from 7 beta-aminocephalosporanic acid . Another synthesis method involves adding Boc S-1108 (II) 100.0g (0.15mol), methyl alcohol 1L and ethyl sulfonic acid 38.6mL (0.30mol) in the 3L reaction flask, stirring at 20 ℃ for 16 hours .
Molecular Structure Analysis
The molecular formula of Cefcapene pivoxil hydrochloride is C23H30ClN5O8S2 . The average mass is 604.096 Da and the monoisotopic mass is 603.122437 Da .
Chemical Reactions Analysis
Cefcapene pivoxil, similar to other cephalosporins, was subjected to stress conditions of degradation in aqueous solutions including hydrolysis, oxidation, and thermal degradation .
Physical and Chemical Properties Analysis
Cefcapene pivoxil hydrochloride is a very slightly yellow crystalline powder of white, with a special odor, bitter in the mouth . It is easily dissolved in N, N dimethyl formamide and methanol, slightly soluble in ethanol, and hardly water-soluble . Cefcapene pivoxil hydrochloride is non-hygroscopic .
科学的研究の応用
セフカペン ピボキシル塩酸塩: 科学研究における応用の包括的な分析: セフカペン ピボキシル塩酸塩、別名セフカペン ピボキシル塩酸塩一水和物は、第3世代の経口セファロスポリン系抗生物質です。その広範囲な抗菌活性により、科学研究におけるその応用はさまざまな分野にわたっています。以下は、科学研究から推測される独自のアプリケーションに焦点を当てた詳細なセクションです。
抗生物質効力研究
セフカペン ピボキシルが感染症の治療に有効かどうかを評価する研究が行われてきました。 例えば、セフカペン ピボキシルと他の抗生物質の有効性と安全性を比較して、小児における上気道感染症の治療効果を調べた研究があります .
薬物動態分析
セフカペン ピボキシルは、薬物動態について広範な研究が行われています。 液体クロマトグラフィー質量分析法(LC–MS)が開発され、尿中セフカペン酸の濃度を測定し、薬物動態研究を支援しています .
安定性と分解研究
高速液体クロマトグラフィー(HPLC)などの安定性指示法を使用して、セフカペン ピボキシル安定性を判定します。これは、セフカペン ピボキシルを効果的に使用および保管するために不可欠です .
臨床実務評価
臨床設定におけるセフカペン ピボキシルを用いた実際的な使用を評価するために、処方パターンと投与期間を調べた研究が行われています .
比較臨床試験
セフカペン ピボキシルは、慢性呼吸器感染症の治療における有効性を評価するために、臨床試験で他の抗生物質と比較されてきました .
作用機序
Target of Action
Cefcapene pivoxil hydrochloride, also known as Cefcapene pivoxil hydrochloride monohydrate, is a cephem antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Mode of Action
Cefcapene pivoxil hydrochloride shows antibacterial effects by inhibiting the synthesis of the bacterial cell wall . It binds to and inactivates the PBPs, thereby disrupting the cell wall assembly and reshaping processes . This disruption in the cell wall integrity leads to bacterial cell death.
Pharmacokinetics
It is absorbed from the gastrointestinal tract and hydrolyzed to its active form, cefcapene, by esterases . The absolute bioavailability of Cefcapene pivoxil hydrochloride is approximately 14-16%
Result of Action
The primary result of Cefcapene pivoxil hydrochloride’s action is the death of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the drug causes the bacterial cells to become structurally weak, leading to cell lysis and death . This results in the clearance of the bacterial infection.
Action Environment
The action of Cefcapene pivoxil hydrochloride can be influenced by various environmental factors. For instance, the absorption of the drug can be affected by the presence of food in the gastrointestinal tract . Additionally, the drug’s efficacy can be influenced by the specific strain of bacteria and their resistance mechanisms.
Safety and Hazards
将来の方向性
Cefcapene pivoxil hydrochloride is currently being used in clinical settings. For adults, the typical dosage is 100mg (titer) taken orally three times daily after meals . The dosage may be adjusted according to the patient’s disease, age, and symptoms. If the effect is insufficient, the dosage may be increased to 150mg (titer) taken orally three times daily after meals .
生化学分析
Biochemical Properties
Cefcapene pivoxil hydrochloride plays a crucial role in biochemical reactions by targeting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division . By binding to and inactivating these PBPs, cefcapene pivoxil hydrochloride inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death.
Cellular Effects
Cefcapene pivoxil hydrochloride exerts significant effects on various types of cells and cellular processes. It primarily affects bacterial cells by inhibiting cell wall synthesis, which is essential for their survival. This inhibition disrupts cell function, leading to cell death. Additionally, cefcapene pivoxil hydrochloride has been shown to influence cell signaling pathways and gene expression in bacteria, further contributing to its antibacterial effects . In mammalian cells, the compound is generally well-tolerated, but high doses can lead to adverse effects such as muscle pain and elevated levels of creatine kinase .
Molecular Mechanism
The molecular mechanism of action of cefcapene pivoxil hydrochloride involves binding to and inactivating penicillin-binding proteins (PBPs) on the bacterial cell wall. This binding prevents the cross-linking of peptidoglycan chains, which is a critical step in bacterial cell wall synthesis. As a result, the bacterial cell wall becomes weak and unable to withstand osmotic pressure, leading to cell lysis and death . Additionally, cefcapene pivoxil hydrochloride is resistant to β-lactamase enzymes produced by some bacteria, which enhances its efficacy against β-lactamase-producing strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cefcapene pivoxil hydrochloride have been observed to change over time. The compound is stable under specific storage conditions but can degrade when exposed to moisture or high temperatures . In in vitro and in vivo studies, cefcapene pivoxil hydrochloride has shown consistent antibacterial activity over short-term treatments. Long-term exposure can lead to the development of bacterial resistance, reducing its effectiveness . Additionally, the compound’s stability and degradation can impact its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of cefcapene pivoxil hydrochloride vary with different dosages in animal models. Studies have shown that at therapeutic doses, the compound effectively eradicates bacterial infections without causing significant adverse effects . At higher doses, cefcapene pivoxil hydrochloride can lead to toxic effects such as muscle damage and elevated levels of creatine kinase . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
Cefcapene pivoxil hydrochloride is metabolized in the body to its active form, cefcapene. This conversion involves hydrolysis of the pivalate ester group . The active form, cefcapene, is then further metabolized and excreted primarily through the kidneys. The compound interacts with various enzymes and cofactors involved in its metabolism, including esterases that catalyze the hydrolysis reaction . These metabolic pathways ensure the efficient conversion and elimination of the compound from the body.
Transport and Distribution
Cefcapene pivoxil hydrochloride is transported and distributed within cells and tissues through various mechanisms. After oral administration, the compound is absorbed in the gastrointestinal tract and transported to the bloodstream . It is then distributed to different tissues, including the lungs, kidneys, and urinary tract, where it exerts its antibacterial effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of transporters and binding proteins .
Subcellular Localization
The subcellular localization of cefcapene pivoxil hydrochloride is primarily within the bacterial cell wall, where it interacts with penicillin-binding proteins (PBPs). This localization is crucial for its antibacterial activity, as it allows the compound to effectively inhibit cell wall synthesis . In mammalian cells, cefcapene pivoxil hydrochloride does not have a specific subcellular target, and its activity is mainly limited to extracellular spaces.
特性
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O8S2.ClH.H2O/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H;1H2/b12-6-;;/t14-,18-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXIJPQYUCFVAL-XRLCNELCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147816-24-8 | |
| Record name | S 1108 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFCAPENE PIVOXIL HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V16A6AYI9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefcapene pivoxil hydrochloride exert its antibacterial effect?
A1: Cefcapene, the active metabolite of cefcapene pivoxil hydrochloride, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , ] This binding disrupts the cross-linking of peptidoglycans, leading to bacterial cell wall instability and eventual cell death. [, ]
Q2: What is the molecular formula and weight of cefcapene pivoxil hydrochloride?
A2: The molecular formula of cefcapene pivoxil hydrochloride is C23H29N5O9S2 • HCl. Its molecular weight is 604.11 g/mol. [, , ]
Q3: Is there any spectroscopic data available for cefcapene pivoxil hydrochloride?
A3: While the provided abstracts don't detail specific spectroscopic data, various analytical methods are employed to characterize and quantify cefcapene pivoxil hydrochloride. These include high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS/MS). [, , , ]
Q4: What strategies are employed to improve the solubility and bioavailability of cefcapene pivoxil hydrochloride?
A5: Research focuses on optimizing formulations to improve dissolution rates and bioavailability. One study utilized fine granules coated with a hydrophobic substance, potentially improving water affinity and suspension characteristics. [] Another study explored cefcapene pivoxil hydrochloride's absorption mechanism in Caco-2 and rat intestine models, suggesting good oral absorption in humans. []
Q5: What is the pharmacokinetic profile of cefcapene pivoxil hydrochloride?
A6: Studies in healthy Korean subjects revealed that cefcapene pivoxil hydrochloride exhibits linear pharmacokinetics within a dose range of 100-200 mg. The median time to reach peak plasma concentration (Tmax) was observed between 1.5 to 2.0 hours. [] The drug undergoes significant metabolism, with approximately 31.5% to 42.9% excreted unchanged in urine. []
Q6: Does food intake affect the pharmacokinetics of cefcapene pivoxil hydrochloride?
A7: While the abstracts lack specific details on food interactions, one study explored the pharmacokinetics of cefcapene pivoxil hydrochloride alongside loxoprofen when administered before, during, or after enteral tube feeding. [] This suggests a potential need to consider food intake in clinical settings.
Q7: What types of infections has cefcapene pivoxil hydrochloride been studied for?
A8: Research indicates cefcapene pivoxil hydrochloride's efficacy in treating various bacterial infections. Clinical trials demonstrate its effectiveness against acute bacterial infections, including respiratory tract infections and urinary tract infections. [, ] Furthermore, case reports suggest potential applications in treating perioral dermatitis associated with specific bacteria, palmoplantar pustulosis with pustulotic arthro-osteitis, and even intraventricular brain abscesses. [, , ]
Q8: Are there known resistance mechanisms to cefcapene?
A9: While specific resistance mechanisms aren't detailed in the abstracts, cefcapene, like other beta-lactam antibiotics, is susceptible to resistance mediated by beta-lactamases. [] Additionally, alterations in PBPs can also contribute to resistance. []
Q9: Does cefcapene pivoxil hydrochloride interact with other medications?
A11: One study investigated the impact of co-administering cefcapene pivoxil hydrochloride with gastrointestinal drugs like famotidine, dried aluminum hydroxide gel, and teprenone. [] The findings suggest these specific gastrointestinal drugs do not significantly affect the drug's absorption.
Q10: What analytical techniques are employed to measure cefcapene pivoxil hydrochloride in biological samples?
A12: The primary analytical method discussed is high-performance liquid chromatography (HPLC) often coupled with UV detection or tandem mass spectrometry (LC-MS/MS). [, , ] These methods offer the sensitivity and specificity needed for pharmacokinetic studies and drug monitoring.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


